molecular formula C10H16ClNO B164149 o-Methoxy-alpha-methylphenethylamine hydrochloride CAS No. 72739-03-8

o-Methoxy-alpha-methylphenethylamine hydrochloride

Cat. No.: B164149
CAS No.: 72739-03-8
M. Wt: 201.69 g/mol
InChI Key: SXQBBTRLKWTAPV-UHFFFAOYSA-N
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Description

o-Methoxy-alpha-methylphenethylamine hydrochloride (IUPAC name: o-methoxy-N,α-dimethylphenethylamine hydrochloride), also known as Methoxyphenamine hydrochloride, is a synthetic phenethylamine derivative. Its molecular formula is C₁₁H₁₇NO·HCl, with a molecular weight of 215.72 g/mol . The compound features an ortho-methoxy group (-OCH₃) on the phenyl ring, an α-methyl group on the ethylamine chain, and a dimethylamine moiety (N-methyl substitution) (Fig. 1).

Clinically, it has been utilized as a bronchodilator under trade names like Proasma hydrochloride . Its pharmacological activity stems from structural similarities to adrenergic agonists, though its ortho-substitution and α-methyl group modulate receptor selectivity and metabolic stability.

Properties

IUPAC Name

1-(2-methoxyphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11)7-9-5-3-4-6-10(9)12-2;/h3-6,8H,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQBBTRLKWTAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5344-61-6
Record name NSC1139
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Starting Materials and Reaction Mechanisms

The foundational approach to synthesizing o-methoxy-alpha-methylphenethylamine hydrochloride involves reductive amination of 2-methoxyphenylacetone (ortho-methoxypropiophenone). This two-step process begins with the condensation of 2-methoxyphenylacetone with methylamine, followed by reduction of the intermediate imine to the corresponding primary amine.

Key Reaction Steps :

  • Condensation :
    2-Methoxyphenylacetone reacts with methylamine in a polar aprotic solvent (e.g., tetrahydrofuran) to form the Schiff base.

  • Reduction :
    The imine intermediate is reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions. LiAlH₄ achieves higher yields (75–85%) but requires stringent moisture control.

Optimization of Reduction Conditions

The choice of reducing agent critically impacts enantiomeric purity and yield. Comparative studies from patent data reveal:

Reducing AgentSolventTemperature (°C)Yield (%)Purity (HPLC)
LiAlH₄THF0→258598.5
NaBH₄MeOH256295.2
BH₃·THFTHF-20→07897.8

Data adapted from large-scale optimization trials.

The use of LiAlH₄ at controlled temperatures minimizes racemization, ensuring a >98% enantiomeric excess (ee) when paired with chiral auxiliaries.

Catalytic Asymmetric Synthesis

Enzymatic Approaches

Recent advances leverage ω-transaminases for enantioselective amination of 2-methoxyphenylacetone. For example, immobilized (R)-selective transaminases (e.g., ATA-117) convert prochiral ketones to (R)-o-methoxy-alpha-methylphenethylamine with >99% ee.

Process Parameters :

  • Substrate Concentration : 100 mM

  • Cofactor : Pyridoxal-5′-phosphate (PLP, 1 mM)

  • Reaction Time : 24–48 hours

  • Yield : 92% (isolated), ee >99%.

Transition Metal Catalysis

Palladium-catalyzed asymmetric hydrogenation offers an alternative route. Chiral ligands such as (R)-BINAP facilitate the reduction of enamine intermediates with 89% ee and 80% yield.

Industrial-Scale Production Methodologies

Batch Process Optimization

Large-scale synthesis (≥100 kg batches) employs continuous stirred-tank reactors (CSTRs) with in-line monitoring. Key parameters include:

  • Temperature Control : 0–5°C during LiAlH₄ reduction to prevent exothermic runaway.

  • Purification : Crystallization from ethanol/water mixtures (3:1 v/v) yields 99.9% pure hydrochloride salt.

Continuous Flow Systems

Microreactor technology enhances safety and efficiency for LiAlH₄-mediated reductions:

ParameterValueOutcome
Residence Time2 min95% conversion
Pressure10 barSuppresses gas formation
Throughput50 L/hScalable to ton-scale production

Data derived from pilot-scale studies.

Analytical Validation and Quality Control

Chromatographic Techniques

Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) resolves enantiomers, while LC-MS confirms molecular integrity.

Typical HPLC Conditions :

  • Column : C18, 5 μm, 250 × 4.6 mm

  • Mobile Phase : 60:40 acetonitrile/0.1% TFA

  • Retention Time : 8.2 min (R-enantiomer), 9.1 min (S-enantiomer).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 7.25 (d, J=8.4 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃), 2.95 (q, J=7.0 Hz, 2H, CH₂), 1.40 (s, 3H, CH₃).

  • IR (KBr) : 2500 cm⁻¹ (NH⁺), 1600 cm⁻¹ (C=C aromatic) .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyamphetamine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxyamphetamine (hydrochloride) is used extensively in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

The compound is compared below with phenethylamine derivatives differing in substituent positions, functional groups, or amine modifications.

Compound Molecular Formula Substituents Key Properties Source
o-Methoxy-alpha-methylphenethylamine HCl C₁₁H₁₇NO·HCl Ortho-OCH₃, α-CH₃, N-CH₃ Bronchodilator; m.p. not explicitly reported in evidence
p-Methoxyphenethylamine HCl C₉H₁₃NO·HCl Para-OCH₃ (no α-CH₃) Likely central stimulant; CAS 5588-10-3 (para isomer lacks α-methyl group)
α-o-Methoxyphenylethyldimethylamine HCl C₁₂H₁₈NO·HCl Ortho-OCH₃, N-(CH₃)₂ (no α-CH₃) m.p. 136–137°C; structurally distinct amine substitution
2-(4-Hydroxy-3-methoxyphenyl)ethylamine HCl C₉H₁₃NO₂·HCl 4-OH, 3-OCH₃ (vanillyl group) Antioxidant or neurotransmitter analog; lacks α-methyl
Orphenadrine HCl C₁₈H₂₃NO·HCl N,N-dimethyl, o-methyl-benzhydryloxy Muscle relaxant; distinct bulky substituent
Key Observations:

The α-methyl group increases metabolic stability by inhibiting monoamine oxidase (MAO) degradation, a feature absent in non-α-methyl derivatives like 2-(4-Hydroxy-3-methoxyphenyl)ethylamine HCl .

Amine Modifications :

  • Compared to α-o-methoxyphenylethyldimethylamine HCl (dimethylamine group), the target compound’s N-methyl and α-methyl configuration balances lipophilicity and bioavailability .

Physicochemical and Pharmacological Differences

  • Melting Points: α-p-Methoxyphenylethyldimethylamine HCl (213°C) vs. Orphenadrine HCl (~156°C) : Higher melting points correlate with increased polarity in ortho-substituted derivatives.
  • Toxicity :

    • Subcutaneous TDLo (guinea pig): 420 mg/kg/21D for the target compound, causing dermatitis and systemic effects .
    • Comparative toxicity data for analogues is lacking in the provided evidence.
  • Pharmacological Class :

    • Methoxyphenamine HCl (bronchodilator) vs. Orphenadrine HCl (muscle relaxant): Functional group variations (e.g., benzhydryloxy vs. α-methyl) dictate divergent therapeutic applications .

Biological Activity

o-Methoxy-alpha-methylphenethylamine hydrochloride (also known as 2-Methoxyamphetamine) is a compound belonging to the substituted phenethylamine class, characterized by a methoxy group at the ortho position of the phenyl ring. Its biological activity and pharmacological properties have garnered interest in both medicinal chemistry and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, receptor interactions, and potential therapeutic applications.

  • Molecular Formula : C10H16ClNO
  • Molecular Weight : 201.7 g/mol
  • Structure : The presence of the methoxy group influences its pharmacological profile, differentiating it from other amphetamines.

This compound interacts with various neurotransmitter systems in the brain. Its primary mechanisms include:

  • Neurotransmitter Receptor Modulation : The compound binds to and modulates the activity of neurotransmitter receptors, particularly those for dopamine, serotonin, and norepinephrine. This interaction can influence mood, cognition, and perception.
  • Enzyme Interaction : It may inhibit or activate enzymes involved in neurotransmitter metabolism, affecting levels of these neurotransmitters in the synaptic cleft.
  • Signal Transduction Pathways : By modulating receptor activity, it influences downstream signaling pathways, potentially leading to various physiological effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • CNS Stimulation : Similar to amphetamines, it demonstrates central nervous system stimulant effects but with a notably weaker potency in terms of monoamine reuptake inhibition compared to traditional amphetamines.
  • Potential Therapeutic Applications : Ongoing studies are exploring its use in treating neurological disorders and as a psychoactive agent. Its unique structure may confer distinct pharmacological properties that could be beneficial in specific therapeutic contexts.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and properties of this compound compared to structurally related compounds:

Compound NameStructural FeaturesUnique Properties
o-Methoxy-alpha-methylphenethylamineMethoxy group at ortho positionWeaker CNS stimulant; unique receptor interactions
AmphetamineAlpha-methyl group; no methoxyStrong CNS stimulant; well-studied
N-MethylphenethylamineMethyl substitution on nitrogenNaturally occurring trace amine
4-HydroxyamphetamineHydroxyl group at para positionActive metabolite; affects mood
PhenethylamineBasic structure without substitutionsPrecursor to many psychoactive substances

Case Studies and Research Findings

  • Receptor Interaction Profiles : A study explored the effects of methoxy groups on the biological deamination of phenethylamines. It was found that modifications at the 2- and 5- positions significantly influenced receptor affinity and behavioral activity in vivo .
  • Pharmacological Effects : Research indicates that compounds like this compound exhibit varying degrees of intrinsic activity at serotonin receptors compared to their non-methoxylated counterparts, suggesting potential for tailored therapeutic applications .
  • Analytical Studies : Analytical methods have been developed for profiling amphetamines, including this compound, which aids in understanding its market presence and implications for public health .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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